Norethindrone acetate

Catalog No.
S537497
CAS No.
51-98-9
M.F
C22H28O3
M. Wt
340.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norethindrone acetate

CAS Number

51-98-9

Product Name

Norethindrone acetate

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1

InChI Key

IMONTRJLAWHYGT-ZCPXKWAGSA-N

SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C

Solubility

Soluble in DMSO

Synonyms

Aygestin, Estr-4-en-3-one, 17-(acetyloxy)-17-ethynyl-, (17beta)-, norethindrone acetate, norethindrone acetate, (17alpha)-(+-)-isomer, norethindrone acetate, (17alpha)-isomer, norethisterone acetate, Norlutate

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C

Description

The exact mass of the compound Norethindrone acetate is 340.2038 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757248. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Female - Contraceptives, Oral - Contraceptives, Oral, Hormonal - Norethindrone. It belongs to the ontological category of 3-oxo-Delta(4) steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Endometriosis Treatment

Norethindrone acetate is being studied as a treatment for endometriosis, a condition where endometrial tissue grows outside the uterus. This tissue can cause pain, inflammation, and fertility problems. Studies have shown that norethindrone acetate can be effective in reducing symptoms of endometriosis by suppressing the growth of endometrial tissue [1].

[1]

Norethindrone acetate or dienogest for the treatment of symptomatic endometriosis: a before and after study PubMed:

Uterine Fibroids

Norethindrone acetate is also being investigated as a treatment for uterine fibroids, which are noncancerous tumors that grow in the muscle wall of the uterus. These fibroids can cause heavy bleeding, pelvic pain, and other symptoms. Research suggests that norethindrone acetate may help to shrink fibroids and improve symptoms [2].

[2]

The effects of norethindrone acetate on uterine fibroids: A systematic review and meta-analysis

Norethindrone acetate is a synthetic progestin, which is a type of hormone that mimics the effects of progesterone in the body. Its chemical formula is C22H28O2, with a molecular weight of approximately 324.46 g/mol. The compound is primarily used in various hormonal therapies, including contraception and treatment for conditions such as endometriosis and abnormal uterine bleeding. Norethindrone acetate acts as a prodrug, rapidly converting into norethisterone upon administration, which is the active form responsible for its therapeutic effects .

NETA acts by mimicking progesterone, binding to progesterone receptors in various tissues like the uterus, breasts, and endometrium []. This binding triggers a cascade of cellular events leading to:

  • Thickening of the cervical mucus, making it difficult for sperm to reach the egg [].
  • Suppression of ovulation in some cases [].
  • Regulation of the menstrual cycle by affecting the uterine lining [].

These mechanisms contribute to NETA's effectiveness in contraception, treatment of abnormal uterine bleeding, and management of endometriosis symptoms [].

NETA is generally well-tolerated, but side effects like breakthrough bleeding, breast tenderness, and mood swings can occur [].

After administration:

  • Deacetylation: Upon oral ingestion, norethindrone acetate is swiftly converted to norethisterone by esterases during intestinal absorption and first-pass metabolism in the liver .
  • Metabolism: Norethisterone itself is metabolized primarily through reduction and conjugation processes involving sulfation and glucuronidation. Key enzymes involved include hydroxysteroid dehydrogenases and cytochrome P450 enzymes .
  • Elimination: The metabolites are predominantly excreted through urine and feces, with significant portions existing as sulfate and glucuronide conjugates .

Norethindrone acetate exhibits potent progestogenic activity, influencing various biological processes:

  • Endometrial Effects: It induces secretory changes in the estrogen-primed endometrium, preparing it for potential implantation of an embryo .
  • Hormonal Regulation: The compound helps regulate menstrual cycles and can alleviate symptoms associated with hormonal imbalances, such as those seen in endometriosis .
  • Androgenic Effects: While primarily a progestin, norethindrone acetate also possesses weak androgenic activity due to its metabolites, which can influence secondary sexual characteristics .

The synthesis of norethindrone acetate typically involves several steps:

  • Starting Material: The process begins with 19-nortestosterone.
  • Introduction of Ethynyl Group: An ethynyl group is introduced at the C17α position to form norethisterone.
  • Acetylation: The hydroxyl group at the C17β position of norethisterone is acetylated using acetic anhydride or acetyl chloride to yield norethindrone acetate .

This multi-step synthesis allows for the production of norethindrone acetate in a laboratory setting.

Norethindrone acetate has several clinical applications:

  • Contraception: It is commonly used in oral contraceptive pills to prevent ovulation.
  • Hormonal Therapy: The compound is utilized in hormone replacement therapy for women experiencing menopausal symptoms or irregular menstrual cycles.
  • Management of Endometriosis: It alleviates pain and other symptoms associated with endometriosis by suppressing ovulation and menstruation .

Norethindrone acetate interacts with various biological systems:

  • Drug Interactions: It can interact with other medications metabolized by cytochrome P450 enzymes, particularly CYP3A4. This interaction may alter the efficacy of both norethindrone acetate and the co-administered drugs .
  • Hormonal Interactions: Its progestogenic effects can influence estrogen levels and activity, potentially leading to altered menstrual patterns or side effects such as breakthrough bleeding .

Norethindrone acetate belongs to a class of compounds known as synthetic progestins. Here are some similar compounds along with a comparison highlighting their unique features:

CompoundTypeProgestogenic ActivityAndrogenic ActivityUnique Features
NorethisteroneProgestinHighModerateActive form after deacetylation
Medroxyprogesterone acetateProgestinHighLowCommonly used in injectable contraceptives
LevonorgestrelProgestinHighModerateOften used in emergency contraception
EtonogestrelProgestinHighLowUsed in subdermal implants
DesogestrelProgestinModerateLowHas a lower androgenic effect compared to others

Norethindrone acetate is unique due to its rapid conversion to norethisterone and its potent progestogenic effects combined with mild androgenic properties, making it effective for various hormonal therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

340.20384475 g/mol

Monoisotopic Mass

340.20384475 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Melting Point

161.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9S44LIC7OJ

GHS Hazard Statements

Aggregated GHS information provided by 113 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.93%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (15.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (15.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H350 (25.66%): May cause cancer [Danger Carcinogenicity];
H351 (73.45%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (62.83%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (22.12%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H400 (21.24%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (21.24%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of endometriosis
Treatment of leiomyoma of uterus

Pharmacology

Norethindrone Acetate is the orally bioavailable acetate salt of norethindrone, a synthetic progestin with some anabolic, estrogenic, and androgenic activities. As do all progestins, norethindrone binds to and activates nuclear progesterone receptors (PRs) in target tissues such as the pituitary and reproductive system; ligand-receptor complexes are translocated to the nucleus where they bind to progesterone response elements (PREs) located on target genes, followed by various transcriptional events and histone acetylation. Physiological effects include the inhibition of luteinizing hormone (LH) release, an increase in the endometrial luteal-phase, and alterations in endocervical mucus secretion.

MeSH Pharmacological Classification

Contraceptive Agents, Female

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

51-98-9

Wikipedia

Norethisterone_acetate
Jasmonic_acid

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Vercellini P, Bracco B, Mosconi P, Roberto A, Alberico D, Dhouha D, Somigliana E. Norethindrone acetate or dienogest for the treatment of symptomatic endometriosis: a before and after study. Fertil Steril. 2016 Mar;105(3):734-743.e3. doi: 10.1016/j.fertnstert.2015.11.016. Epub 2015 Dec 8. PubMed PMID: 26677792.
2: Pohl O, Bestel E, Gotteland JP. Synergistic effects of E2MATE and norethindrone acetate on steroid sulfatase inhibition: a randomized phase I proof-of-principle clinical study in women of reproductive age. Reprod Sci. 2014 Oct;21(10):1256-65. doi: 10.1177/1933719114522526. Epub 2014 Mar 6. PubMed PMID: 24604234.
3: DiVasta AD, Feldman HA, Sadler Gallagher J, Stokes NA, Laufer MR, Hornstein MD, Gordon CM. Hormonal Add-Back Therapy for Females Treated With Gonadotropin-Releasing Hormone Agonist for Endometriosis: A Randomized Controlled Trial. Obstet Gynecol. 2015 Sep;126(3):617-27. doi: 10.1097/AOG.0000000000000964. PubMed PMID: 26181088; PubMed Central PMCID: PMC4545413.
4: Archer DF, Nakajima ST, Sawyer AT, Wentworth J, Trupin S, Koltun WD, Gilbert RD, Ellman H. Norethindrone acetate 1.0 milligram and ethinyl estradiol 10 micrograms as an ultra low-dose oral contraceptive. Obstet Gynecol. 2013 Sep;122(3):601-7. doi: 10.1097/AOG.0b013e3182a1741c. PubMed PMID: 23921878.
5: Cheng G, Butler R, Warner M, Gustafsson JÅ, Wilczek B, Landgren BM. Effects of short-term estradiol and norethindrone acetate treatment on the breasts of normal postmenopausal women. Menopause. 2013 May;20(5):496-503. doi: 10.1097/GME.0b013e318276c4ea. PubMed PMID: 23615640.
6: Symons J, Kempfert N, Speroff L. Vaginal bleeding in postmenopausal women taking low-dose norethindrone acetate and ethinyl estradiol combinations. The FemHRT Study Investigators. Obstet Gynecol. 2000 Sep;96(3):366-72. PubMed PMID: 10960627.
7: Kaser DJ, Missmer SA, Berry KF, Laufer MR. Use of norethindrone acetate alone for postoperative suppression of endometriosis symptoms. J Pediatr Adolesc Gynecol. 2012 Apr;25(2):105-108. doi: 10.1016/j.jpag.2011.09.013. Epub 2011 Dec 11. PubMed PMID: 22154396.
8: Polisseni AF, Andrade AT, Ribeiro LC, Castro IQ, Brandão M, Polisseni F, Guerra Mde O. Effects of a continuous-combined regimen of low-dose hormone therapy (oestradiol and norethindrone acetate) and tibolone on the quality of life in symptomatic postmenopausal women: a double-blind, randomised study. Maturitas. 2013 Feb;74(2):172-8. doi: 10.1016/j.maturitas.2012.11.001. Epub 2012 Nov 30. PubMed PMID: 23201326.
9: Archer DF, Dorin MH, Heine W, Nanavati N, Arce JC. Uterine bleeding in postmenopausal women on continuous therapy with estradiol and norethindrone acetate. Endometrium Study Group. Obstet Gynecol. 1999 Sep;94(3):323-9. PubMed PMID: 10472853.
10: Simon JA, Liu JH, Speroff L, Shumel BS, Symons JP. Reduced vaginal bleeding in postmenopausal women who receive combined norethindrone acetate and low-dose ethinyl estradiol therapy versus combined conjugated equine estrogens and medroxyprogesterone acetate therapy. Am J Obstet Gynecol. 2003 Jan;188(1):92-9. PubMed PMID: 12548201.
11: Soliman AM, Bonafede M, Farr AM, Castelli-Haley J, Winkel C. Analysis of Adherence, Persistence, and Surgery Among Endometriosis Patients Treated with Leuprolide Acetate Plus Norethindrone Acetate Add-Back Therapy. J Manag Care Spec Pharm. 2016 May;22(5):573-87. doi: 10.18553/jmcp.2016.22.5.573. PubMed PMID: 27123918.
12: Archer DF, Furst K, Tipping D, Dain MP, Vandepol C. A randomized comparison of continuous combined transdermal delivery of estradiol-norethindrone acetate and estradiol alone for menopause. CombiPatch Study Group. Obstet Gynecol. 1999 Oct;94(4):498-503. PubMed PMID: 10511348.
13: Chwalisz K, Surrey E, Stanczyk FZ. The hormonal profile of norethindrone acetate: rationale for add-back therapy with gonadotropin-releasing hormone agonists in women with endometriosis. Reprod Sci. 2012 Jun;19(6):563-71. doi: 10.1177/1933719112438061. Epub 2012 Mar 27. Review. PubMed PMID: 22457429.
14: Muneyyirci-Delale O, Jalou S, Rahman M, Nacharaju V. Can we decrease breakthrough bleeding in patients with endometriosis on norethindrone acetate? Int J Fertil Womens Med. 2003 Jan-Feb;48(1):32-6. PubMed PMID: 12643518.
15: Portman DJ, Symons JP, Wilborn W, Kempfert NJ. A randomized, double-blind, placebo-controlled, multicenter study that assessed the endometrial effects of norethindrone acetate plus ethinyl estradiol versus ethinyl estradiol alone. Am J Obstet Gynecol. 2003 Feb;188(2):334-42. PubMed PMID: 12592236.
16: Kurman RJ, Félix JC, Archer DF, Nanavati N, Arce J, Moyer DL. Norethindrone acetate and estradiol-induced endometrial hyperplasia. Obstet Gynecol. 2000 Sep;96(3):373-9. PubMed PMID: 10960628.
17: Singh H, Uniyal JP, Jha P, Murugesan K, Takkar D, Hingorani V, Laumas KR. Pharmacokinetics of norethindrone acetate in women. Am J Obstet Gynecol. 1979 Oct 1;135(3):409-14. PubMed PMID: 484634.
18: Notelovitz M, Cassel D, Hille D, Furst KW, Dain MP, VandePol C, Skarinsky D. Efficacy of continuous sequential transdermal estradiol and norethindrone acetate in relieving vasomotor symptoms associated with menopause. Am J Obstet Gynecol. 2000 Jan;182(1 Pt 1):7-12. PubMed PMID: 10649149.
19: Vercellini P, Pietropaolo G, De Giorgi O, Pasin R, Chiodini A, Crosignani PG. Treatment of symptomatic rectovaginal endometriosis with an estrogen-progestogen combination versus low-dose norethindrone acetate. Fertil Steril. 2005 Nov;84(5):1375-87. PubMed PMID: 16275232.
20: Speroff L, Symons J, Kempfert N, Rowan J; femhrt Study Investigators. The effect of varying low-dose combinations of norethindrone acetate and ethinyl estradiol (femhrt) on the frequency and intensity of vasomotor symptoms. Menopause. 2000 Nov-Dec;7(6):383-90. PubMed PMID: 11127760.

Explore Compound Types